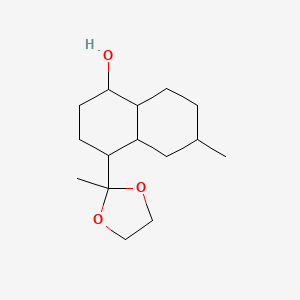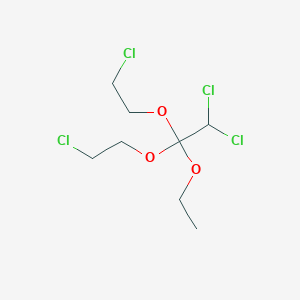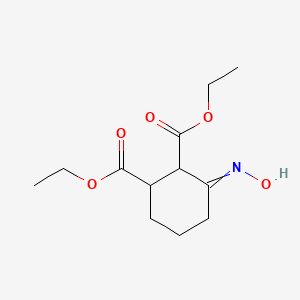
Diethyl 3-(hydroxyimino)cyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-(hydroxyimino)cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a hydroxyimino group and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-(hydroxyimino)cyclohexane-1,2-dicarboxylate typically involves the reaction of cyclohexane-1,2-dicarboxylic acid with hydroxylamine to introduce the hydroxyimino group. This is followed by esterification with ethanol to form the diethyl ester. The reaction conditions often require the use of a catalyst and controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-(hydroxyimino)cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 3-(hydroxyimino)cyclohexane-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 3-(hydroxyimino)cyclohexane-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. The ester groups may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Diethyl cyclohexane-1,2-dicarboxylate: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.
Cyclohexane-1,2-dicarboxylic acid: The parent compound without esterification, which has different solubility and reactivity properties.
Uniqueness
Diethyl 3-(hydroxyimino)cyclohexane-1,2-dicarboxylate is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61883-13-4 |
|---|---|
Molecular Formula |
C12H19NO5 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
diethyl 3-hydroxyiminocyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C12H19NO5/c1-3-17-11(14)8-6-5-7-9(13-16)10(8)12(15)18-4-2/h8,10,16H,3-7H2,1-2H3 |
InChI Key |
GXNZZLDCPSVOEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC(=NO)C1C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


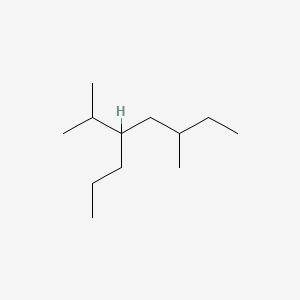
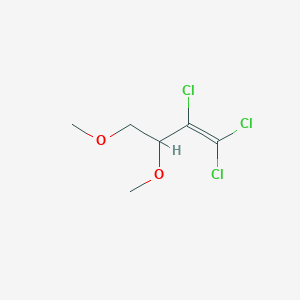
![Dimethyl (2E)-2-[(2-methoxy-5-nitrophenyl)imino]butanedioate](/img/structure/B14559799.png)
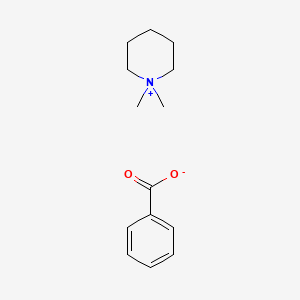
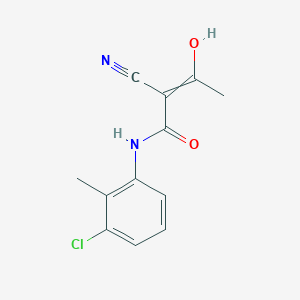

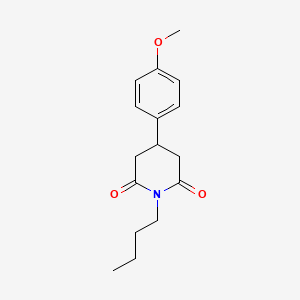

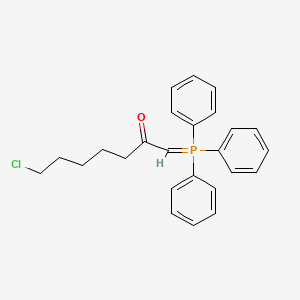
![N-Ethyl-N-({[tris(4-methylphenyl)stannyl]sulfanyl}carbonothioyl)ethanamine](/img/structure/B14559835.png)
![2-[2-(Ethanesulfonyl)ethyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14559838.png)
